molecular formula C16H13ClFN3O2 B2868625 2-Chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-YL]pyridine-4-carboxamide CAS No. 1385265-09-7

2-Chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-YL]pyridine-4-carboxamide

Cat. No.: B2868625
CAS No.: 1385265-09-7
M. Wt: 333.75
InChI Key: WMFBTWKCJIUREH-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-YL]pyridine-4-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridine ring substituted with a chloro group and a carboxamide group, along with a pyrrolidinone ring attached to a fluorophenyl group. The unique structural elements of this compound contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-YL]pyridine-4-carboxamide typically involves multi-step organic synthesis. One common route includes:

    Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the pyrrolidinone intermediate.

    Formation of the Pyridine Ring: The pyridine ring is synthesized separately and then functionalized with a chloro group and a carboxamide group through electrophilic substitution and amidation reactions, respectively.

    Coupling of the Two Fragments: The final step involves coupling the pyrrolidinone-fluorophenyl intermediate with the functionalized pyridine ring under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions

Properties

IUPAC Name

2-chloro-N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClFN3O2/c17-14-9-10(5-7-19-14)15(22)20-12-6-8-21(16(12)23)13-4-2-1-3-11(13)18/h1-5,7,9,12H,6,8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFBTWKCJIUREH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1NC(=O)C2=CC(=NC=C2)Cl)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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